

# A Technical Guide to the Synthesis and Structural Characterization of 10-Methoxyibogamine

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
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This in-depth technical guide provides a comprehensive overview of the synthesis and structural characterization of **10-methoxyibogamine**, an indole alkaloid of significant interest for its potential therapeutic applications. This document details a modern synthetic route, outlines rigorous characterization methodologies, and presents key analytical data in a clear, structured format to support research and development efforts in the fields of medicinal chemistry and pharmacology.

# Synthesis of 10-Methoxyibogamine

The total synthesis of **10-methoxyibogamine**, also widely known as ibogaine, has been the subject of extensive research, with several strategies developed to construct its complex pentacyclic core.[1][2] A notable and efficient approach involves a gram-scale synthesis that can be completed in a limited number of steps, making it amenable for producing significant quantities of the material for further study.[3][4]

A key strategy in modern syntheses is the late-stage introduction of the indole ring, which allows for the synthesis of various analogs by modifying the final reaction partner.[3] One such approach utilizes a reductive-Heck type cyclization to form the seven-membered indoloazepine ring, a core feature of the iboga alkaloid skeleton.[1]



## **Key Synthetic Strategy: Late-Stage Fischer Indolization**

An efficient and modular synthesis of (±)-ibogaine has been reported, proceeding in seven steps from pyridine with a significant overall yield.[4] This strategy enables the production of gram-scale quantities of the final compound.[4] A pivotal step in this synthetic route is the Fischer indolization, which constructs the indole ring system late in the synthesis.[3] This approach provides flexibility for the creation of various analogs by simply altering the hydrazine reagent used in this final step.[3][5]

## **Experimental Protocol: Illustrative Key Transformation**

While numerous synthetic routes to **10-methoxyibogamine** have been published, a common feature is the careful construction of the intricate isoquinuclidine core and the subsequent formation of the tetracyclic ring system. The following is a generalized representation of a key transformation inspired by published methodologies.

Step: Reductive Heck Cyclization for Azepinoindole Formation[1][2]

- Starting Material: A suitably substituted 2-iodo-indole precursor linked to an isoquinuclidine moiety.[1]
- Reagents and Conditions: The cyclization can be achieved using a palladium catalyst, such as palladium(II) acetate (Pd(OAc)<sub>2</sub>), in the presence of a phosphine ligand and a reducing agent. The reaction is typically carried out in an appropriate organic solvent under inert atmosphere and at elevated temperatures.[1]
- Reaction Progress: The intramolecular reductive-Heck reaction facilitates the formation of the seven-membered azepine ring, fusing it to the indole core to yield the characteristic iboga alkaloid skeleton.[1]
- Work-up and Purification: Following the completion of the reaction, a standard aqueous
  work-up is performed to remove inorganic salts and other water-soluble impurities. The crude
  product is then purified using column chromatography on silica gel to isolate the desired 10methoxyibogamine.

#### Structural Characterization



The unambiguous structural elucidation of **10-methoxyibogamine** is crucial for confirming its identity and purity. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6] [7]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for determining the molecular structure of **10-methoxyibogamine**, providing detailed information about the chemical environment of each hydrogen and carbon atom.[6][8]

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **10-Methoxyibogamine** (400 MHz, CD<sub>3</sub>OD)[9]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.19	d, J=8.6 Hz	1H	Ar-H
6.81	d, J=2.3 Hz	1H	Ar-H
6.69	dd, J=8.6, 2.4 Hz	1H	Ar-H
3.80	S	3H	-OCH₃
3.30-3.10	m	2H	-NCH <sub>2</sub> -
3.05-2.90	m	2H	-NCH <sub>2</sub> -
2.85-2.70	m	1H	-CH-
2.00-1.80	m	2H	-CH <sub>2</sub> -
1.75-1.55	m	2H	-CH <sub>2</sub> -
1.40-1.20	m	2H	-CH <sub>2</sub> -
0.95	t, J=7.4 Hz	3H	-CH <sub>2</sub> CH <sub>3</sub>

Table 2: 13C NMR Spectroscopic Data for 10-Methoxyibogamine[7][8]



Chemical Shift (δ) ppm	Carbon Type
154.2	С
137.9	С
131.8	С
122.8	СН
112.5	С
111.9	СН
100.2	СН
56.4	CH₃
54.7	СН
53.0	CH <sub>2</sub>
49.9	CH <sub>2</sub>
36.4	С
31.5	CH <sub>2</sub>
30.8	СН
29.5	CH <sub>2</sub>
22.7	CH <sub>2</sub>
12.0	CH₃

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **10-methoxyibogamine**, further confirming its structure.[10] Under electron ionization (EI), the molecule undergoes characteristic fragmentation.

Table 3: Mass Spectrometry Data for **10-Methoxyibogamine**[10][11]



m/z	Relative Intensity (%)	Putative Fragment
310	100	[M]+
295	20	[M-CH₃] <sup>+</sup>
281	15	[M-C2H₅] <sup>+</sup>
225	30	[M-C4H9N] <sup>+</sup>
195	25	Further fragmentation
136	40	Indole fragment

# **Visualizing the Process**

To better illustrate the workflow, the following diagrams outline the synthetic pathway and the structural characterization process.

Caption: A simplified synthetic pathway to **10-methoxyibogamine**.

Caption: Workflow for the structural characterization of **10-methoxyibogamine**.

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#### References

- 1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 10-Methoxyibogamine | Benchchem [benchchem.com]



- 7. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. swgdrug.org [swgdrug.org]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Structural Characterization of 10-Methoxyibogamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8700735#synthesis-and-structural-characterization-of-10-methoxyibogamine]

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